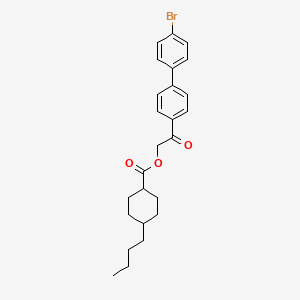![molecular formula C17H17Cl3N2O2 B11711852 4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metoxi-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida es un compuesto orgánico sintético con una estructura compleja. Se caracteriza por la presencia de un grupo metoxi, un grupo tricloroetil y una parte benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-metoxi-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida normalmente implica varios pasos. Un método común incluye la reacción de ácido 4-metoxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio se hace reaccionar entonces con 2,2,2-tricloro-1-[(2-metilfenil)amino]etanol en condiciones básicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-metoxi-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El grupo metoxi se puede oxidar para formar un aldehído o un ácido carboxílico correspondiente.
Reducción: El grupo tricloroetil se puede reducir para formar un grupo dicloroetil o monocloroetil.
Sustitución: Los átomos de cloro en el grupo tricloroetil se pueden sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) y el cianuro de potasio (KCN) se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir 4-metoxibenzaldehído o ácido 4-metoxibenzoico.
Aplicaciones Científicas De Investigación
4-metoxi-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como material de partida para la preparación de moléculas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-metoxi-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-metoxi-N-(2,2,2-tricloro-1-p-tolilamino-etil)-benzamida
- 4-metoxi-N-(2,2,2-tricloro-1-(3-p-toli-tiourea)-etil)-benzamida
- 4-metoxi-N-(2,2,2-tricloro-1-p-tolilsulfanylamino-etil)-benzamida
Singularidad
4-metoxi-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida es única debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H17Cl3N2O2 |
|---|---|
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
4-methoxy-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-11-5-3-4-6-14(11)21-16(17(18,19)20)22-15(23)12-7-9-13(24-2)10-8-12/h3-10,16,21H,1-2H3,(H,22,23) |
Clave InChI |
LXLHFQLZVAWUGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
